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Compound of Interest

Compound Name: Hydroxy-PEG4-C2-nitrile

Cat. No.: B1192898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hydroxy-PEG4-C2-nitrile is a heterobifunctional molecule featuring a terminal hydroxyl group,

a four-unit polyethylene glycol (PEG) spacer, and a terminal nitrile group. This chemical

structure makes it a valuable building block, particularly in the field of targeted protein

degradation as a linker for Proteolysis Targeting Chimeras (PROTACs). The PEG chain

enhances aqueous solubility and provides spatial separation, while the terminal hydroxyl and

nitrile groups offer versatile handles for conjugation to other molecules. This guide provides a

comprehensive overview of its chemical properties, potential synthetic applications, and its role

in the development of novel therapeutics.

Core Molecular Data
The fundamental physicochemical properties of Hydroxy-PEG4-C2-nitrile are summarized

below.
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Property Value Citations

Molecular Weight 247.29 g/mol [1][2]

Molecular Formula C₁₁H₂₁NO₅ [2]

CAS Number 2194563-83-0 [1]

Synonyms

OH-PEG4-CN, 1-Hydroxy-

3,6,9,12-tetraoxapentadecane-

15-nitrile

[2]

Role in PROTAC Technology
Hydroxy-PEG4-C2-nitrile is primarily utilized as a linker in the synthesis of PROTACs.

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural

protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target

proteins of interest.

A PROTAC molecule consists of three key components:

A ligand that binds to the target protein of interest (POI).

A ligand that recruits an E3 ubiquitin ligase.

A linker that connects the two ligands.

The linker is a critical component that dictates the spatial orientation of the POI and E3 ligase,

which is crucial for the formation of a productive ternary complex and subsequent ubiquitination

and degradation of the target protein. The PEG component of Hydroxy-PEG4-C2-nitrile
increases the hydrophilicity of the resulting PROTAC, which can improve its solubility and cell

permeability.

The Ubiquitin-Proteasome System and PROTAC
Mechanism
The diagram below illustrates the catalytic mechanism by which a PROTAC facilitates the

degradation of a target protein.
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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols & Synthetic Utility
The bifunctional nature of Hydroxy-PEG4-C2-nitrile allows for a variety of synthetic strategies.

The hydroxyl and nitrile groups can be selectively functionalized to attach the linker to the POI

and E3 ligase ligands.

Functionalization of the Hydroxyl Group
The terminal hydroxyl group can be activated for nucleophilic substitution, allowing for its

conjugation to an amine-containing ligand (either the POI or E3 ligase ligand). A common

method is the conversion of the alcohol to a tosylate followed by reaction with an amine.

Protocol: Tosylation of Hydroxyl Group and Coupling to an Amine
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Dissolution: Dissolve Hydroxy-PEG4-C2-nitrile (1.0 equivalent) in anhydrous

dichloromethane (DCM).

Base Addition: Add triethylamine (TEA) (1.5 equivalents) to the solution and cool to 0°C.

Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in

anhydrous DCM.

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the

reaction by LC-MS to confirm the formation of the tosylated intermediate.

Work-up: Concentrate the reaction mixture under reduced pressure.

Coupling: Dissolve the crude tosylated intermediate and the amine-containing ligand (1.1

equivalents) in anhydrous dimethylformamide (DMF).

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction

mixture.

Reaction: Stir the reaction at 60°C overnight under a nitrogen atmosphere. Monitor the

reaction progress by LC-MS.

Purification: Upon completion, purify the reaction mixture directly by preparative HPLC to

yield the final coupled product.

Functionalization of the Nitrile Group
The nitrile group can be transformed into either a primary amine or a carboxylic acid, providing

flexibility in the PROTAC synthesis strategy.

Protocol: Reduction of Nitrile to Primary Amine

This transformation is typically achieved using a strong reducing agent like lithium aluminum

hydride (LAH).

LAH Suspension: Prepare a suspension of lithium aluminum hydride (1.5 equivalents) in

anhydrous tetrahydrofuran (THF) (10 volumes) at 0°C under a nitrogen atmosphere.
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Nitrile Addition: Add the nitrile-containing molecule (1 equivalent) dissolved in THF to the

LAH suspension.

Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction

progress by TLC.

Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LAH by the

sequential addition of water (1 volume), 10% aqueous NaOH (1.5 volumes), and then water

again (3 volumes).

Filtration: Filter the resulting suspension through celite and wash the filter cake with ethyl

acetate or DCM.

Extraction: Separate the organic layer, wash with water and brine, dry over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography to obtain the primary

amine.

Protocol: Hydrolysis of Nitrile to Carboxylic Acid

The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Acidic Hydrolysis:

Reflux: Heat the nitrile-containing molecule under reflux with a dilute strong acid, such as

hydrochloric acid.

Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture.

The carboxylic acid can often be isolated by extraction or distillation.

Alkaline Hydrolysis:

Reflux: Heat the nitrile-containing molecule under reflux with an aqueous solution of a

strong base, such as sodium hydroxide. This will initially form the carboxylate salt.

Acidification: After cooling the reaction mixture, acidify it with a strong acid (e.g., dilute

HCl) to protonate the carboxylate and form the free carboxylic acid.
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Isolation: The carboxylic acid can then be isolated by extraction into an organic solvent.

Hypothetical PROTAC Synthesis Workflow
The following diagram outlines a logical workflow for the synthesis of a PROTAC using

Hydroxy-PEG4-C2-nitrile as the linker. This workflow demonstrates the sequential

functionalization of the hydroxyl and nitrile groups.

Path A: Hydroxyl Functionalization First

Path B: Nitrile Functionalization First

Hydroxy-PEG4-C2-nitrile

1. Activate Hydroxyl Group
(e.g., Tosylation)

1. Convert Nitrile to Carboxylic Acid
(Hydrolysis)

2. Couple with POI-NH2
(or E3-NH2)

POI-Linker-Nitrile

3. Convert Nitrile to Amine
(Reduction)

4. Couple with E3-COOH
(Amide Coupling)

Final PROTAC Molecule

Hydroxy-Linker-COOH

2. Couple with POI-NH2
(Amide Coupling)

3. Activate Hydroxyl Group
(e.g., Tosylation)

4. Couple with E3-NH2
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Caption: Synthetic strategies for PROTACs using Hydroxy-PEG4-C2-nitrile.

Conclusion
Hydroxy-PEG4-C2-nitrile is a highly adaptable chemical tool for researchers in drug

discovery, particularly for those developing PROTACs. Its well-defined structure, PEG spacer,

and dual-functional handles provide a robust platform for the systematic synthesis and

optimization of these next-generation therapeutics. The experimental protocols outlined in this

guide offer a foundation for the practical application of this versatile linker in the construction of

molecules for targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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